Cas no 100007-53-2 (a-Etoposide)
a-Etoposide structure
Product Name:a-Etoposide
CAS No:100007-53-2
MF:C29H32O13
MW:588.556590080261
CID:1059861
PubChem ID:40469452
Update Time:2025-04-20
a-Etoposide Chemical and Physical Properties
Names and Identifiers
-
- α-Etoposide
- etoposide
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- J-000003
- alpha-Etoposide
- 100007-53-2
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[(4,6-O-ethylidene-alpha-D-glucopyranosyl)oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, [5R-[5alpha,5abeta,8aalpha,9beta(R*)]]-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR,8aR,9S)-
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- GU2VC33E9C
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-a-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one Deriv.
- Etoposide, alpha-
- a-Etoposide
-
- Inchi: 1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1
- InChI Key: VJJPUSNTGOMMGY-LMSDHMSKSA-N
- SMILES: O([C@@H]1[C@@H]([C@H]([C@H]2[C@@H](CO[C@@H](C)O2)O1)O)O)[C@@H]1C2C=C3C(=CC=2[C@@H](C2C=C(C(=C(C=2)OC)O)OC)[C@H]2C(=O)OC[C@@H]21)OCO3
Computed Properties
- Exact Mass: 588.18429107g/mol
- Monoisotopic Mass: 588.18429107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 42
- Rotatable Bond Count: 5
- Complexity: 969
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 161Ų
Experimental Properties
- Density: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.036 g/l) (25 º C),
a-Etoposide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E933745-1mg |
a-Etoposide |
100007-53-2 | 1mg |
$ 261.00 | 2023-09-07 | ||
| TRC | E933745-10mg |
a-Etoposide |
100007-53-2 | 10mg |
$ 2036.00 | 2023-09-07 | ||
| A2B Chem LLC | AE16046-1mg |
α-Etoposide |
100007-53-2 | 98% | 1mg |
$629.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-10mg |
α-Etoposide |
100007-53-2 | 98% | 10mg |
$2405.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-5mg |
α-Etoposide |
100007-53-2 | 98% | 5mg |
$1221.00 | 2024-04-20 | |
| A2B Chem LLC | AE16046-25mg |
α-Etoposide |
100007-53-2 | 98% | 25mg |
$4771.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5mg |
α-Etoposide, |
100007-53-2 | 2.5mg |
¥2933.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5 mg |
α-Etoposide, |
100007-53-2 | 2.5 mg |
¥2,933.00 | 2023-07-11 |
a-Etoposide Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
100007-53-2 (a-Etoposide) Related Products
- 33419-42-0(Etoposide)
- 16481-54-2(Podophyllotoxin glucoside)
- 1180-35-4(Acetylepipodophyllotoxin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk